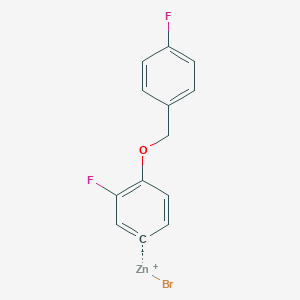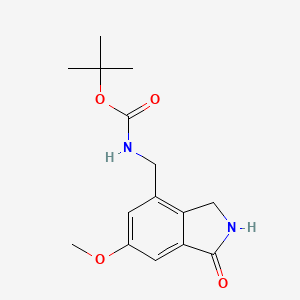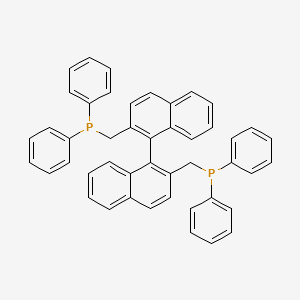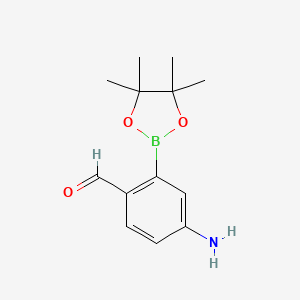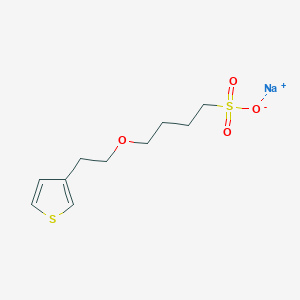
Sodium 2-(3-thienyl)ethyloxybutylsulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Poly[2-(3-thienyl)ethoxy-4-butylsulfonate], sodium salt, is a water-soluble, environmentally friendly conjugated polythiophene. This compound has garnered significant attention due to its unique properties, such as its ability to enhance the performance of hybrid solar cells. It is known for its high solubility in water and other solvents like dimethylformamide (DMF), making it a versatile material in various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Poly[2-(3-thienyl)ethoxy-4-butylsulfonate], sodium salt, can be achieved through enzyme-catalyzed polymerization. This method uses horseradish peroxidase (HRP) enzyme as a catalyst and hydrogen peroxide (H₂O₂) as an oxidant in an aqueous buffer. This green synthesis process is environmentally friendly and offers high yields .
Industrial Production Methods
In industrial settings, the polymerization process is scaled up to produce larger quantities. The polymer stock solution is typically prepared at a concentration of 1.89 × 10⁻³ M and purged with nitrogen for over three hours to prepare it for further applications .
Análisis De Reacciones Químicas
Types of Reactions
Poly[2-(3-thienyl)ethoxy-4-butylsulfonate], sodium salt, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an aqueous buffer.
Reduction: Sodium borohydride (NaBH₄) in ethanol.
Substitution: Strong nucleophiles like sodium methoxide (NaOCH₃) in methanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be used in different applications .
Aplicaciones Científicas De Investigación
Poly[2-(3-thienyl)ethoxy-4-butylsulfonate], sodium salt, has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Poly[2-(3-thienyl)ethoxy-4-butylsulfonate], sodium salt, involves its strong noncovalent π-stacking interactions with other molecules. This interaction disrupts π–π interactions in materials like graphite, promoting exfoliation. The sodium sulfonated moieties render hydrophilicity, enhancing its solubility and functionality in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Poly[3-hexylthiophene] (P3HT): Another conjugated polythiophene used in organic electronics.
Poly[2,5-bis(3-hexylthiophen-2-yl)thieno[3,2-b]thiophene] (PBTTT): Known for its high charge mobility in organic field-effect transistors.
Poly[3,4-ethylenedioxythiophene] (PEDOT): Widely used in organic solar cells and biosensors.
Uniqueness
Poly[2-(3-thienyl)ethoxy-4-butylsulfonate], sodium salt, stands out due to its water solubility and environmentally friendly synthesis process. Its ability to enhance the performance of hybrid solar cells and its versatile applications in various fields make it a unique and valuable compound .
Propiedades
Fórmula molecular |
C10H15NaO4S2 |
|---|---|
Peso molecular |
286.3 g/mol |
Nombre IUPAC |
sodium;4-(2-thiophen-3-ylethoxy)butane-1-sulfonate |
InChI |
InChI=1S/C10H16O4S2.Na/c11-16(12,13)8-2-1-5-14-6-3-10-4-7-15-9-10;/h4,7,9H,1-3,5-6,8H2,(H,11,12,13);/q;+1/p-1 |
Clave InChI |
RKLXQSIJSCLYEN-UHFFFAOYSA-M |
SMILES canónico |
C1=CSC=C1CCOCCCCS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14884739.png)
![N-(2,5-dimethoxyphenyl)-3-[(E)-2-phenylethenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B14884754.png)
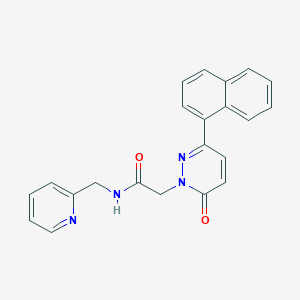

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,5-difluorophenyl)methylidene]-5-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14884782.png)
![8-[(2E)-2-benzylidenehydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14884789.png)
![2-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide](/img/structure/B14884792.png)
![3-Amino-5-chloro-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14884798.png)
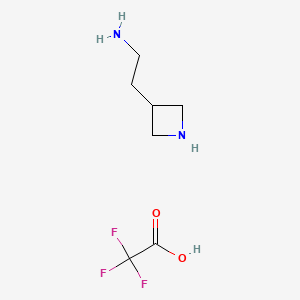
![(3-BromobenZo[b]thiophen-2-yl)Zinc bromide](/img/structure/B14884804.png)
